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Compound of Interest

Compound Name: Ytterbium triiodate

Cat. No.: B576634

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystallographic structure of
Ytterbium(lIl) iodate dihydrate (Yb(IOs)s - 2H20), a compound of interest in materials science
and potentially in the development of novel therapeutic agents. This document outlines the
precise spatial arrangement of atoms within the crystal lattice, summarizes key quantitative
crystallographic data, and details the experimental methodologies employed for its
characterization.

Core Crystallographic Data

The crystal structure of Yb(103)s - 2H20 has been determined through single-crystal X-ray
diffraction. The compound crystallizes in the monoclinic system, and its structure is defined by
the space group P2i1/c.[1] This space group indicates a primitive unit cell with a two-fold screw
axis and a glide plane. A comprehensive summary of the crystallographic data is presented in
Table 1.
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Parameter Value
Chemical Formula Yb(103)s3 - 2H20
Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions a=8.685A

b =6.066 A

c=16.687 A

a=90°

B =115.01°

y =90°

Experimental Protocols

The determination of the crystal structure of Yb(103)s - 2H20 involves two primary experimental
stages: synthesis of the single crystals and their subsequent analysis by X-ray diffraction.

Synthesis of Yb(103)s - 2H20 Single Crystals

Single crystals of Ytterbium(lll) iodate dihydrate are typically synthesized using a hydrothermal
method. This technique allows for the crystallization of sparingly soluble materials under
controlled temperature and pressure.

e Reactant Preparation: Equimolar amounts of ytterbium sulfate (Yb2(S0a4)3) and iodic acid
(HIOs3) are prepared.

e Reaction Mixture: The reactants are dissolved in deionized water in a Teflon-lined stainless
steel autoclave.

o Hydrothermal Reaction: The sealed autoclave is placed in an oven and heated to 200 °C.[1]
The reaction is maintained at this temperature for a specified period to allow for the slow
formation of single crystals.
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» Crystal Recovery: After the reaction is complete, the autoclave is cooled to room
temperature. The resulting crystals of Yb(1Os3)s - 2H20 are then isolated, washed with
deionized water, and dried.

Single-Crystal X-ray Diffraction Analysis

The crystallographic data for Yb(I03)s - 2H20 are obtained through the analysis of a suitable
single crystal using an X-ray diffractometer.

e Crystal Mounting: A well-formed single crystal of appropriate dimensions is selected and
mounted on a goniometer head.

o Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The
crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of
the atoms. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-
ray beam and recording the intensities and positions of the diffracted X-rays on a detector.

» Data Reduction: The raw diffraction data are processed to correct for experimental factors
such as background noise, Lorentz and polarization effects, and absorption. The unit cell
parameters are determined from the positions of the diffraction spots.

 Structure Solution and Refinement: The crystal structure is solved using direct methods or
Patterson methods to determine the initial positions of the atoms. The atomic positions and
thermal parameters are then refined using a least-squares algorithm to obtain the best fit
between the observed and calculated diffraction patterns. This refinement process yields the
final, high-precision crystal structure.

Logical Workflow for Crystallographic Analysis

The following diagram illustrates the logical workflow from the synthesis of the compound to the
final determination of its crystal structure.

Workflow for the crystallographic analysis of Yb(1O3)s - 2H20.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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